4-(2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-ethoxy-4-(5-(p-tolyl)-1,2,4-oxadiazol-3-yl)phenoxy)acetamido)benzamide is a chemical compound that has gained significant attention in the field of scientific research. It is commonly referred to as ETP-46464 and is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition has been shown to have therapeutic potential in the treatment of various diseases.
Mechanism of Action
ETP-46464 inhibits the enzyme PARP, which plays a crucial role in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This mechanism of action has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to inhibit PARP activity in vitro and in vivo. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of ETP-46464 is its potent inhibition of PARP, which makes it a valuable tool for studying the role of PARP in various biological processes. However, one limitation is that its potency may also lead to off-target effects, which can complicate interpretation of results.
Future Directions
There are several future directions for research on ETP-46464. One area of interest is the development of combination therapies that include ETP-46464 for the treatment of cancer. Another area of interest is the investigation of its potential in the treatment of neurodegenerative diseases and inflammatory disorders. Additionally, further studies are needed to better understand its mechanism of action and to identify any potential side effects.
Synthesis Methods
The synthesis of ETP-46464 involves a multi-step process that begins with the reaction of 4-aminobenzamide with ethyl 2-bromoacetate to produce 4-(2-bromoacetyl)benzamide. This is followed by the reaction of the resulting compound with 2-(2-ethoxyphenoxy)acetic acid to produce 4-(2-(2-ethoxyphenoxy)acetamido)benzamide. The final step involves the reaction of this compound with 5-(p-tolyl)-1,2,4-oxadiazole-3-carboxylic acid to produce ETP-46464.
Scientific Research Applications
ETP-46464 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment by inhibiting DNA repair mechanisms. Additionally, it has been demonstrated to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. ETP-46464 has also been shown to have anti-inflammatory effects and may have potential in the treatment of inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
4-[[2-[2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c1-3-33-22-14-19(25-29-26(35-30-25)18-6-4-16(2)5-7-18)10-13-21(22)34-15-23(31)28-20-11-8-17(9-12-20)24(27)32/h4-14H,3,15H2,1-2H3,(H2,27,32)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZCZOYDFQXZSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)C)OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.